Abt-202

Beschreibung

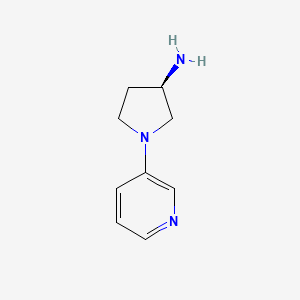

(3R)-1-(Pyridin-3-yl)pyrrolidin-3-amine is a chiral amine compound featuring a pyrrolidine ring substituted with a pyridine group at the 3-position. Its stereochemistry at the C3 position (R-configuration) and the pyridin-3-yl substituent contribute to its unique physicochemical and biological properties.

Key structural attributes include:

- Pyrrolidine core: A five-membered saturated ring with a secondary amine group at C3.

- Pyridin-3-yl substituent: A nitrogen-containing aromatic heterocycle attached to the pyrrolidine nitrogen.

- Chirality: The (3R) configuration enables stereospecific interactions, which are critical for biological activity .

Eigenschaften

CAS-Nummer |

309959-34-0 |

|---|---|

Molekularformel |

C9H13N3 |

Molekulargewicht |

163.22 g/mol |

IUPAC-Name |

(3R)-1-pyridin-3-ylpyrrolidin-3-amine |

InChI |

InChI=1S/C9H13N3/c10-8-3-5-12(7-8)9-2-1-4-11-6-9/h1-2,4,6,8H,3,5,7,10H2/t8-/m1/s1 |

InChI-Schlüssel |

LVGMMVAWLISWJD-MRVPVSSYSA-N |

Isomerische SMILES |

C1CN(C[C@@H]1N)C2=CN=CC=C2 |

Kanonische SMILES |

C1CN(CC1N)C2=CN=CC=C2 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

ABT-202; ABT 202; ABT202; |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von ABT-202 beinhaltet die Bildung eines Pyrrolidinrings mit einem Pyridin-3-yl-Substituenten. Die wichtigsten Schritte umfassen:

Bildung des Pyrrolidinrings: Dies kann durch eine Cyclisierungsreaktion unter Verwendung eines geeigneten Vorläufers erreicht werden.

Einführung der Pyridin-3-yl-Gruppe: Dieser Schritt beinhaltet typischerweise eine nucleophile Substitutionsreaktion, bei der ein Pyridin-3-yl-Halogenid mit dem Pyrrolidinring reagiert.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für this compound würden wahrscheinlich eine Optimierung des Synthesewegs beinhalten, um die Ausbeute und Reinheit zu maximieren. Dies könnte Folgendes umfassen:

Einsatz von Katalysatoren: Zur Steigerung der Reaktionsgeschwindigkeit und Selektivität.

Reinigungstechniken: Wie Umkristallisation oder Chromatographie, um eine hohe Reinheit des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

ABT-202 kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um funktionelle Gruppen wie Hydroxyl- oder Carbonylgruppen einzuführen.

Reduktion: Reduktionsreaktionen können verwendet werden, um die Pyridin-3-yl-Gruppe oder den Pyrrolidinring zu modifizieren.

Substitution: Nucleophile oder elektrophile Substitutionsreaktionen können verwendet werden, um verschiedene Substituenten an der Pyridin-3-yl-Gruppe oder dem Pyrrolidinring einzuführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid können verwendet werden.

Substitution: Reagenzien wie Halogenide, Alkylierungsmittel oder Acylierungsmittel können unter geeigneten Bedingungen eingesetzt werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise:

Oxidation: Einführung von Hydroxyl- oder Carbonylgruppen.

Reduktion: Bildung von reduzierten Derivaten der Pyridin-3-yl-Gruppe oder des Pyrrolidinrings.

Substitution: Einführung verschiedener Substituenten an der Pyridin-3-yl-Gruppe oder dem Pyrrolidinring.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

ABT-202 entfaltet seine Wirkung, indem es als Agonist an neuronalen nikotinischen Acetylcholinrezeptoren wirkt. Diese Rezeptoren sind an der neuronalen Signalübertragung beteiligt und spielen eine Rolle in verschiedenen physiologischen Prozessen. Durch die Bindung an diese Rezeptoren kann this compound die neuronale Aktivität modulieren und möglicherweise analgetische Wirkungen erzielen.

Wirkmechanismus

ABT-202 exerts its effects by acting as an agonist at neural nicotinic acetylcholine receptors. These receptors are involved in neural signaling and play a role in various physiological processes. By binding to these receptors, this compound can modulate neural activity and potentially provide analgesic effects .

Vergleich Mit ähnlichen Verbindungen

Positional Isomerism in Pyridine-Substituted Derivatives

The position of the pyridine substituent significantly impacts biological activity and binding affinity.

| Compound | Pyridine Position | Key Differences | Biological Activity Insights | Reference |

|---|---|---|---|---|

| (3R)-1-(Pyridin-3-yl)pyrrolidin-3-amine | 3-position | Pyridine nitrogen at meta position; moderate steric bulk. | Likely targets receptors with aromatic pockets. | N/A |

| (R)-1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine | 2-position | Pyridine nitrogen at ortho position; increased steric hindrance near pyrrolidine. | Exhibits enantiomer-dependent activity; (R)-form shows higher receptor affinity . | |

| 1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine | 4-position | Pyridine nitrogen at para position; linear geometry. | Reduced steric hindrance may enhance solubility . |

Heterocycle Replacement: Pyridine vs. Other Rings

Replacing pyridine with other heterocycles alters electronic properties and target selectivity.

Key Insight : Pyridine’s aromatic nitrogen provides a balance of hydrogen-bonding capability and lipophilicity, making it preferable for central nervous system drug design compared to oxetane or thiophene analogs.

Stereochemical Effects: (R) vs. (S) Enantiomers

Chirality at the pyrrolidine C3 position drastically influences biological potency.

| Compound | Configuration | Activity Comparison | Reference |

|---|---|---|---|

| (3R)-1-(Oxetan-3-yl)pyrrolidin-3-amine | R | Higher receptor selectivity reported in chiral studies. | |

| (S)-1-(Pentan-3-yl)pyrrolidin-3-amine | S | 10-fold lower potency in neuropharmacological assays. |

Key Insight : The (3R) configuration in the target compound likely enhances target engagement through optimized spatial alignment, a trend observed in other chiral pyrrolidine derivatives.

Substituent Effects: Fluorine, Bromine, and Alkyl Groups

Substituents on the pyrrolidine or aromatic ring modulate reactivity and pharmacokinetics.

| Compound | Substituent | Impact on Properties | Reference |

|---|---|---|---|

| (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine | Methoxyethyl | Enhances hydrophilicity; may improve blood-brain barrier penetration. | |

| 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine | Fluorine on pyridine | Increases electronegativity; stabilizes ligand-receptor interactions. | |

| (3R)-3-(Pyrrolidin-1-yl)pyrrolidine | Pyrrolidinyl | Dual pyrrolidine rings; unique steric effects. |

Key Insight : Fluorine or methoxy substitutions could improve the target compound’s bioavailability and target affinity, as seen in related fluorinated analogs.

Biologische Aktivität

(3R)-1-(Pyridin-3-yl)pyrrolidin-3-amine, also known as ABT-202, is a chemical compound with significant biological activity primarily as an agonist at neural nicotinic acetylcholine receptors (nAChRs). This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of (3R)-1-(Pyridin-3-yl)pyrrolidin-3-amine is C9H13N3, with a molecular weight of 163.22 g/mol. It features a pyrrolidine ring substituted with a pyridin-3-yl group, which is crucial for its interaction with nAChRs, influencing various physiological processes such as neural signaling and muscle contraction.

The primary mechanism of action for (3R)-1-(Pyridin-3-yl)pyrrolidin-3-amine involves its role as an agonist at nAChRs. These receptors are integral to neurotransmission and are implicated in several neurological disorders. The compound's agonistic effects suggest potential applications in pain management and neuropharmacology, although it has not yet advanced to clinical trials .

Interaction with Nicotinic Acetylcholine Receptors

Research indicates that (3R)-1-(Pyridin-3-yl)pyrrolidin-3-amine exhibits significant binding affinity for nAChRs, particularly the β2 and β4 subtypes. This interaction may lead to enhanced synaptic transmission and neuroprotection, making it a candidate for further studies in treating conditions like Alzheimer's disease and other cognitive disorders .

Comparative Analysis with Related Compounds

The biological activity of (3R)-1-(Pyridin-3-yl)pyrrolidin-3-amine can be contrasted with similar compounds. The following table summarizes some related compounds and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (3R)-1-(Pyridin-2-yl)pyrrolidin-3-amine | Pyrrolidine ring with a pyridin-2-yl group | Different substitution position on the pyridine |

| (3S)-1-(Pyridin-4-yl)pyrrolidin-3-amine | Pyrrolidine ring with a pyridin-4-yl group | Different stereochemistry may influence biological activity |

| (3R)-1-Isopropylpyrrolidin-3-amine | Pyrrolidine ring with isopropyl substitution | Variation in alkyl group affects sterics |

The structural variations among these compounds illustrate how different substituents can influence biological activity and receptor interactions.

Case Studies and Research Findings

Several studies have explored the biological effects of (3R)-1-(Pyridin-3-yl)pyrrolidin-3-amine:

- Neuropharmacological Studies : In vitro studies demonstrated that this compound significantly enhances neurotransmitter release in neuronal cultures, indicating its potential as a neuroprotective agent .

- Pain Management Applications : Preliminary research suggests that (3R)-1-(Pyridin-3-yl)pyrrolidin-3-amine may serve as an analgesic by modulating pain pathways through nAChR activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.